5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Catalog No.
S1520509
CAS No.
188612-53-5
M.F
C6H9N5O2
M. Wt
183.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

CAS Number

188612-53-5

Product Name

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

IUPAC Name

5-amino-1-N-methylimidazole-1,4-dicarboxamide

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

InChI

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)

InChI Key

AGQNTADHDRGUOT-UHFFFAOYSA-N

SMILES

CNC(=O)N1C=NC(=C1N)C(=O)N

Canonical SMILES

CNC(=O)N1C=NC(=C1N)C(=O)N

Background and Mechanism of Action:

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, also known as temozolomide, is an alkylating agent used in the treatment of various cancers, including glioblastoma, anaplastic astrocytoma, and melanoma. Its mechanism of action involves :

  • DNA alkylation: Temozolomide spontaneously converts to a reactive intermediate, which can methylate guanine residues in DNA, leading to mispairing and cell death .
  • DNA repair inhibition: Temozolomide also inhibits the repair of DNA damage, further enhancing its cytotoxic effect .

Research Applications:

Temozolomide is a widely studied compound in various scientific research areas:

  • Clinical trials: Temozolomide is currently undergoing clinical trials for various applications, including the treatment of other types of cancers beyond its approved indications .
  • Combination therapy: Research is ongoing to investigate the efficacy and safety of temozolomide in combination with other chemotherapeutic agents or radiation therapy for various cancers .
  • Drug resistance mechanisms: Researchers are actively investigating the mechanisms of temozolomide resistance in cancer cells to develop strategies to overcome this challenge and improve treatment efficacy .
  • Biomarker discovery: Studies are underway to identify biomarkers that can predict patient response to temozolomide therapy, allowing for personalized treatment approaches .

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of approximately 183.17 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of amino and carboxamide functional groups contributes to its biochemical properties and potential applications in medicinal chemistry. It is recognized for its role as a metabolite of temozolomide, a chemotherapeutic agent used primarily in the treatment of certain types of brain tumors .

. One common route includes the reaction of diaminomaleonitrile with 2-bromo tribenzoyl ribose, which leads to the formation of an aminosugar through nucleophilic substitution. This intermediate is then treated with methyl orthoformate in the presence of a base to form the imidazole ring. The compound can also undergo various reactions typical of amines and carboxamides, such as acylation and alkylation.

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide exhibits significant biological activity, particularly in relation to metabolic processes. It has been shown to influence AMP-activated protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound may enhance metabolic activity and has been explored for its potential therapeutic effects in conditions such as diabetes . Additionally, as a metabolite of temozolomide, it contributes to the drug's efficacy in cancer treatment by modulating cellular responses to therapy.

The synthesis methods for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide can be categorized into laboratory-scale and potential industrial-scale processes:

Laboratory Synthesis:

  • Reagents: Common reagents include diaminomaleonitrile and methyl orthoformate.
  • Conditions: The reactions generally require specific temperature and pH conditions to optimize yield and purity.

Industrial Production:

  • While detailed industrial methods are not extensively documented, they likely involve scaling up laboratory procedures with optimizations for higher yields and purity levels .

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide has several applications:

  • Pharmaceutical Development: As a metabolite of temozolomide, it is significant in cancer research and treatment.
  • Biochemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Potential Diabetes Treatment: Its role in enhancing metabolic activity positions it as a candidate for diabetes management strategies .

Research into the interactions of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide primarily focuses on its effects on AMPK signaling pathways. Studies suggest that it can activate AMPK, leading to downstream effects on cellular metabolism and energy balance. This interaction is crucial for understanding its therapeutic potential in metabolic disorders and cancer treatment .

Several compounds share structural or functional similarities with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide:

Compound NameStructure/FeaturesUnique Aspects
TemozolomideAn imidazotetrazine alkylating agentDirectly related as a parent compound; used in cancer therapy
2-AzahypoxanthineAn imidazole derivativeSimilar structural features but different biological roles
5-AminoimidazoleA simpler imidazole derivativeLacks the carboxamide groups; less complex biological activity

Uniqueness: The uniqueness of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide lies in its specific role as a metabolite of temozolomide, contributing to its therapeutic effects in cancer treatment while also showing potential benefits in metabolic regulation .

XLogP3

-0.9

Dates

Modify: 2023-08-15

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